

Application Notes and Protocols for TMP195 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, in various cell culture experiments. The information compiled here, including detailed protocols and quantitative data, will assist in the effective design and execution of studies investigating the biological roles of class IIa HDACs.

Mechanism of Action

TMP195 is a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4][5] Unlike pan-HDAC inhibitors, **TMP195** exhibits over 100-fold selectivity for class IIa HDACs compared to other HDAC classes (IC50 >10 μM).[1][3] Its unique trifluoromethyloxadiazole (TFMO) moiety interacts with the zinc ion in the catalytic pocket of these enzymes, offering an alternative to traditional hydroxamate-based inhibitors and circumventing some of their liabilities.[1][2] The primary mechanism of **TMP195** involves the genomic reprogramming of monocytes and macrophages, polarizing them towards a proinflammatory, tumoricidal M1 phenotype.[5][6][7] This compound has been shown to have a restrained impact on gene expression and generally lacks overt cytotoxicity across various cell types, including T cells, B cells, and monocytes.[1][2]

Signaling Pathways

TMP195 has been demonstrated to influence key inflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), **TMP195** promotes M1 macrophage polarization and

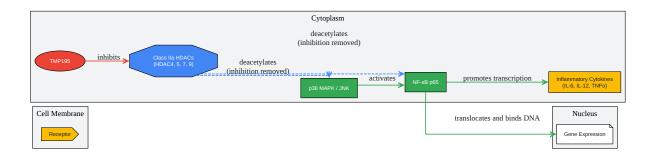




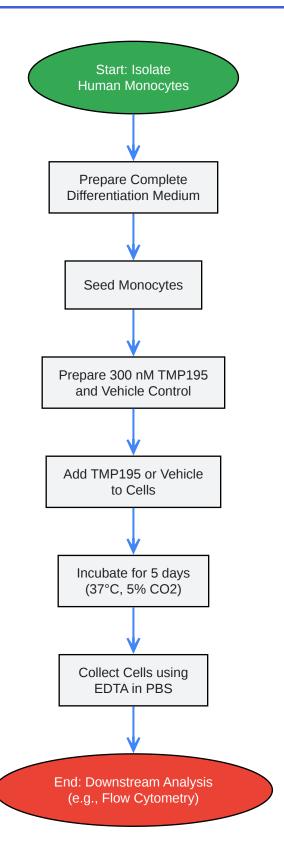


the secretion of inflammatory cytokines by increasing the phosphorylation of p38 MAPK, JNK, and NF-κB p65.[7] This suggests that **TMP195** exerts its pro-inflammatory effects through the activation of the MAPK and NF-κB signaling pathways.[7]

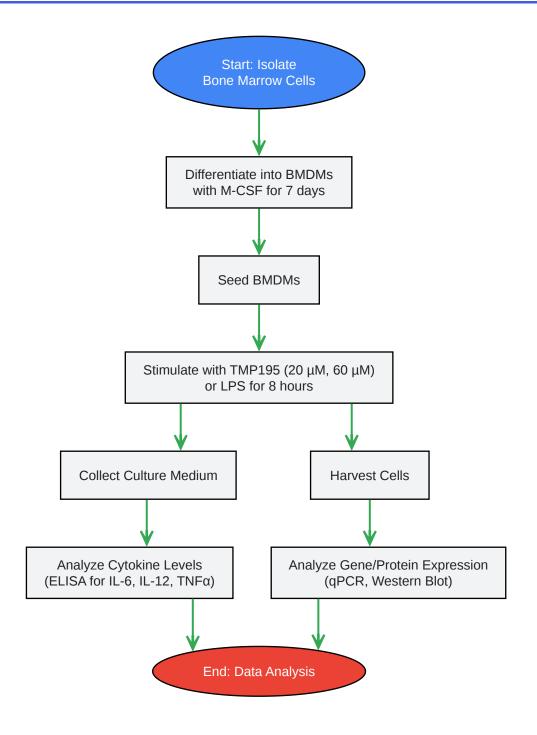












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